Cas no 1093869-17-0 (Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate)
Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is a chiral carbamate derivative featuring a tetrahydro-2H-pyran moiety and a hydroxyl-functionalized propan-2-yl group. Its stereochemically defined structure, with both (S) and (R) configurations, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of the benzyl carbamate group enhances its utility as a protecting group for amines, while the hydroxyl and pyran functionalities offer additional reactivity for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where precise stereocontrol is critical. Its well-defined purity and stability under standard conditions ensure reliable performance in complex synthetic pathways.

1093869-17-0 structure
Product name:Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
- benzyl N-[(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl]carbamate
- Carbamic acid, N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-, phenylmethy...
- CarbaMic acid, N-[(1S)-1-(hydroxyMethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]-, phenylMethyl ester
- Benzyl((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
- DTXSID40731649
- SCHEMBL10254007
- benzyl (5)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ylcarbamate
- DB-342456
- LEICOAFDCTZZJM-CABCVRRESA-N
- 1093869-17-0
- Benzyl {(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl}carbamate
- benzyl (S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ylcarbamate
-
- Inchi: InChI=1S/C16H23NO4/c18-10-15(9-14-7-4-8-20-11-14)17-16(19)21-12-13-5-2-1-3-6-13/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19)/t14-,15+/m1/s1
- InChI Key: LEICOAFDCTZZJM-CABCVRRESA-N
- SMILES: OC[C@H](C[C@H]1CCCOC1)NC(OCC2=CC=CC=C2)=O
Computed Properties
- Exact Mass: 293.16270821g/mol
- Monoisotopic Mass: 293.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 1.8
Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756816-1g |
Benzyl ((s)-1-hydroxy-3-((r)-tetrahydro-2h-pyran-3-yl)propan-2-yl)carbamate |
1093869-17-0 | 95% | 1g |
¥5166.00 | 2024-08-09 | |
Alichem | A119001839-1g |
Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate |
1093869-17-0 | 95% | 1g |
$646.84 | 2023-09-04 | |
Chemenu | CM181731-1g |
benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate |
1093869-17-0 | 95% | 1g |
$738 | 2023-11-25 | |
Chemenu | CM181731-1g |
benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate |
1093869-17-0 | 95% | 1g |
$729 | 2021-08-05 |
Benzyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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